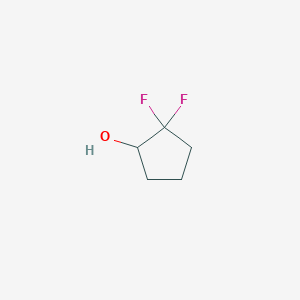

2,2-Difluorocyclopentanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluorocyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c6-5(7)3-1-2-4(5)8/h4,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHWPQWKOYXRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2-Difluorocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 2,2-difluorocyclopentanol, a valuable fluorinated building block in medicinal chemistry and materials science. The strategic introduction of geminal fluorine atoms into a cyclopentane ring can significantly modulate the physicochemical and biological properties of molecules, including their lipophilicity, metabolic stability, and binding affinity to protein targets. This document offers a detailed exploration of a robust synthetic pathway and the analytical techniques required for the unambiguous identification and quality control of the target compound.

I. Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the geminal difluorination of a readily available cyclopentanone precursor to yield 2,2-difluorocyclopentanone, followed by the selective reduction of the ketone functionality.

A. Synthesis of the Key Intermediate: 2,2-Difluorocyclopentanone

The introduction of the gem-difluoro moiety onto the cyclopentane ring is a critical transformation. While various fluorinating agents exist, a modern and efficient approach involves the difluorocyclopropanation of a silyl enol ether derived from cyclopentanone, followed by a vinylcyclopropane rearrangement. This method offers high yields and avoids the use of harsh or highly toxic reagents.

A particularly effective protocol utilizes trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) as the difluorocarbene precursor, catalyzed by a non-nucleophilic organic base such as 1,8-bis(dimethylamino)naphthalene (proton sponge)[1]. This method proceeds under metal-free conditions, which is advantageous for applications in pharmaceutical synthesis where metal contamination is a significant concern.

Experimental Protocol: Synthesis of 2,2-Difluorocyclopentanone

-

Preparation of the Silyl Enol Ether of Cyclopentanone: To a solution of cyclopentanone in a suitable aprotic solvent (e.g., tetrahydrofuran), add a slight excess of a silylating agent (e.g., trimethylsilyl chloride) and a tertiary amine base (e.g., triethylamine). The reaction is typically stirred at room temperature until complete conversion is observed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The resulting silyl enol ether is then purified by distillation under reduced pressure.

-

Difluorocyclopropanation and Rearrangement: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified silyl enol ether and a catalytic amount of 1,8-bis(dimethylamino)naphthalene (proton sponge) in an appropriate high-boiling solvent such as p-xylene. Heat the solution to a temperature that facilitates the vinylcyclopropane rearrangement (typically around 140 °C). A solution of TFDA in the same solvent is then added dropwise to the heated mixture. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by aqueous workup followed by purification via column chromatography on silica gel.

Diagram of the Synthetic Pathway to 2,2-Difluorocyclopentanone

References

A Technical Guide to the Physicochemical Characterization of 2,2-Difluorocyclopentanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated alicyclic scaffolds are of increasing importance in medicinal chemistry, offering unique conformational constraints and physicochemical properties that can enhance drug efficacy and metabolic stability. 2,2-Difluorocyclopentanol represents a key structural motif, notably identified as an intermediate in the synthesis of potent Janus kinase (JAK) inhibitors.[1][2][3][4][5] Despite its significance, a comprehensive public-domain characterization of its physical properties is lacking. This technical guide provides a systematic, field-proven framework for the complete physicochemical analysis of this compound. It moves beyond a simple data sheet to detail the causality behind experimental choices and establish self-validating protocols, ensuring the generation of reliable and reproducible data critical for drug development pipelines.

Introduction: The Rationale for Fluorination in Alicyclic Scaffolds

The introduction of fluorine into organic molecules can profoundly alter their physical and biological properties.[6][7] In the context of cyclic alcohols like cyclopentanol, geminal difluorination at a non-hydroxylated carbon, as in this compound, is a strategic design element. This modification can induce significant changes in:

-

Acidity (pKa): The strong electron-withdrawing effect of the two fluorine atoms can lower the pKa of the hydroxyl group, influencing hydrogen bonding capabilities.

-

Lipophilicity (LogP): Fluorination often increases lipophilicity, which can modulate a molecule's ability to cross biological membranes.[8]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the fluorinated position resistant to metabolic oxidation, a common pathway for drug degradation.

-

Conformational Preference: The steric bulk and electronic properties of the CF₂ group can lock the cyclopentane ring into a preferred conformation, which can be crucial for precise binding to a biological target.

Given these advantages, the ability to rigorously characterize fluorinated intermediates like this compound is paramount for quality control, process optimization, and predictive modeling in drug discovery.

Foundational Properties and Predictive Analysis

While experimental data for this compound is not extensively published, we can establish a baseline for comparison and guide our analysis by examining the parent compound, cyclopentanol, and leveraging computational predictions. A commercial supplier lists the CAS number 1545583-60-5 for this compound.[9][10]

Table 1: Comparative and Predicted Physicochemical Properties

| Property | Cyclopentanol (Experimental) | This compound (Predicted/Theoretical) | Rationale for Prediction |

| Molecular Formula | C₅H₁₀O | C₅H₈F₂O | Direct substitution of 2H for 2F. |

| Molecular Weight | 86.13 g/mol [11][12] | 122.11 g/mol [10] | Calculated from atomic masses. |

| Boiling Point | 139-140 °C[11][12][13][14] | Expected to be lower than cyclopentanol. | Fluorination often reduces intermolecular van der Waals forces, lowering the boiling point despite the increase in molecular weight.[6] |

| Density | ~0.949 g/mL at 25 °C[11][12][14] | Expected to be > 1.1 g/mL. | The high atomic mass of fluorine significantly increases density. |

| Lipophilicity (XLogP3-AA) | 0.8[15] | 1.1[10] | The addition of fluorine atoms generally increases the partition coefficient. |

| pKa | ~16-18 (typical for alcohols) | Expected to be lower (~14-15). | The inductive effect of the two fluorine atoms withdraws electron density, making the hydroxyl proton more acidic.[16] |

Structural Confirmation and Purity Assessment: A Spectroscopic Approach

Before measuring bulk physical properties, the identity, structure, and purity of the synthesized this compound must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process.[17][18][19]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

1D Experiments:

-

¹H NMR: Provides information on the proton environments.

-

¹³C{¹H} NMR: Provides information on the carbon environments.

-

¹⁹F NMR: Crucial for confirming the fluorine environment.

-

-

2D Experiments (if structure is ambiguous):

-

COSY (¹H-¹H): To establish proton-proton coupling networks.

-

HSQC (¹H-¹³C): To correlate protons with their directly attached carbons.

-

Expected Spectral Features for this compound

-

¹H NMR: Expect complex multiplets for the aliphatic protons. The proton on C1 (the carbon bearing the -OH group) will likely appear as a multiplet, its chemical shift influenced by the neighboring CF₂ group. The -OH proton will appear as a broad singlet, which can be exchanged with D₂O.

-

¹³C{¹H} NMR: The carbon at C2 will be significantly affected by the attached fluorines, appearing as a triplet due to ¹JCF coupling. The C1 and C3 carbons will also show coupling to fluorine (²JCF).

-

¹⁹F NMR: A single resonance is expected (as the two fluorine atoms are chemically equivalent), which will be split into a complex multiplet due to coupling with the neighboring protons on C1 and C3.

The following diagram outlines the workflow for comprehensive structural elucidation.

Caption: Workflow for NMR-based structural verification.

Determination of Key Physical Properties

With the compound's identity and purity confirmed, the following protocols can be employed to determine its core physical properties.

Boiling Point Determination

The boiling point is a critical indicator of volatility and purity. The Thiele tube method is suitable for the small quantities typical in research settings.[20]

-

Setup: Add 0.5 mL of the sample to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.[20][21]

-

Heating: Gently heat the arm of the Thiele tube. Observe the capillary tube.[22]

-

Observation: Heat until a rapid and continuous stream of bubbles emerges from the capillary tube.[23]

-

Measurement: Turn off the heat. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[20][21][23]

This method is self-validating as the equilibrium between vapor pressure and atmospheric pressure is directly observed.[21]

Lipophilicity (LogP) Determination

Lipophilicity is a crucial parameter for predicting drug absorption and distribution.[8][] The shake-flask method is the gold standard, but for higher throughput, RP-HPLC is a reliable alternative.[25][26]

-

System Preparation: Use a C18 column with a mobile phase gradient of water and acetonitrile (or methanol).

-

Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the analyte.

-

Analysis: Inject the standards and the this compound sample. Record the retention time (t_R) for each compound.

-

Calculation:

-

Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot log(k) versus the known LogP values for the standards.

-

Determine the LogP of the sample by interpolating its log(k) value on the calibration curve.

-

The trustworthiness of this protocol relies on the quality of the linear calibration curve (R² > 0.98) and the use of well-characterized standards.

Caption: Experimental workflow for LogP determination via RP-HPLC.

Solubility and pKa

Solubility in both aqueous and organic media is fundamental to formulation development. Fluorinated alcohols can exhibit unique solubility profiles due to their distinct hydrogen bonding capabilities.[16][27][28] The pKa of the hydroxyl group, influenced by the gem-difluoro motif, will govern ionization and thus solubility in aqueous buffers.

-

Solution Prep: Prepare a dilute (~1 mM) solution of this compound in a mixed solvent system (e.g., water/methanol) to ensure solubility across the pH range.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

This method provides a direct measure of the compound's acidity and is essential for predicting its behavior at physiological pH.

Conclusion

The systematic characterization of this compound is a critical, multi-step process that underpins its effective use in advanced pharmaceutical synthesis. By employing a logical workflow that begins with unambiguous structural verification via NMR and proceeds to precise measurement of key physical properties like boiling point, lipophilicity, and pKa, researchers can build a robust and reliable data package. This guide provides the necessary protocols and theoretical grounding to ensure that the data generated is not only accurate but also defensible, forming a solid foundation for subsequent process development, scale-up, and regulatory filings.

References

- 1. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]

- 2. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 3. KR20210134738A - JAK inhibitor and its manufacturing method and application in pharmaceutical field - Google Patents [patents.google.com]

- 4. Synthesis method of JAK (Janus Kinase) inhibitor - Eureka | Patsnap [eureka.patsnap.com]

- 5. data.epo.org [data.epo.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fluoroalcohol - Wikipedia [en.wikipedia.org]

- 8. acdlabs.com [acdlabs.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. 2,2-Difluorocyclopentan-1-ol | C5H8F2O | CID 69557889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cyclopentanol - Wikipedia [en.wikipedia.org]

- 12. freesiachem.in [freesiachem.in]

- 13. Cyclopentanol | 96-41-3 [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. scent.vn [scent.vn]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. NMR Spectroscopy [www2.chemistry.msu.edu]

- 19. scribd.com [scribd.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 22. uomus.edu.iq [uomus.edu.iq]

- 23. Video: Boiling Points - Procedure [jove.com]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 27. zaguan.unizar.es [zaguan.unizar.es]

- 28. pubs.rsc.org [pubs.rsc.org]

conformational analysis of 2,2-difluorocyclopentanol

An In-depth Technical Guide to the Conformational Analysis of 2,2-Difluorocyclopentanol

Abstract

The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical properties, metabolic stability, and binding affinity. The gem-difluoro motif, in particular, serves as a versatile bioisostere and a potent modulator of local conformation. When incorporated into a constrained cyclic system such as cyclopentanol, the resulting this compound presents a fascinating case study in the interplay of steric and stereoelectronic effects. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the conformational landscape of this important building block. We will explore the foundational principles of cyclopentane stereochemistry, the profound influence of gem-difluorination, and the synergistic effects with a hydroxyl substituent. This guide details both experimental and computational protocols, emphasizing the causality behind methodological choices and establishing a self-validating system where theoretical predictions and empirical data converge to provide a high-fidelity conformational model.

Chapter 1: The Dynamic Conformational Landscape of the Cyclopentane Ring

Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is characterized by a high degree of flexibility. A planar cyclopentane structure would have internal bond angles of 108°, remarkably close to the ideal sp³ tetrahedral angle of 109.5°, resulting in minimal angle strain.[1][2][3] However, a planar arrangement would force all adjacent C-H bonds into fully eclipsed conformations, leading to substantial torsional strain (approximately 10 kcal/mol).[2][4]

To alleviate this torsional strain, the ring puckers out of planarity. This puckering introduces a small amount of angle strain but is energetically favorable overall.[1][5][6] The puckering is not static; the ring undergoes a rapid, low-energy process of pseudorotation, where the "pucker" travels around the ring. The two most well-defined, low-energy conformations on this pseudorotation pathway are the Envelope (C_s symmetry) and the Twist or Half-Chair (C_2 symmetry).

-

Envelope Conformation: Four carbon atoms are coplanar, with the fifth atom (the "flap") puckered out of this plane.[1][2][7][8] While this relieves some torsional strain, the bonds on the "bottom" of the envelope remain partially eclipsed.[2][6]

-

Twist (Half-Chair) Conformation: Two adjacent atoms are displaced in opposite directions from the plane of the other three. This conformation generally possesses lower torsional strain than the envelope form.[4][9]

For unsubstituted cyclopentane, the energy difference between the envelope and twist conformations is minimal (~0.5 kcal/mol), leading to a dynamic equilibrium.[10] However, the introduction of substituents breaks this degeneracy, leading to a distinct conformational preference.

Caption: Idealized pseudorotation pathway for unsubstituted cyclopentane.

Chapter 2: The Directing Power of Substituents

The conformational preference of a substituted cyclopentane is dictated by the minimization of unfavorable steric and electronic interactions. In this compound, we must consider the influence of both the hydroxyl group at C1 and the gem-difluoro group at C2.

The Hydroxyl Group

A single hydroxyl substituent on a cyclopentane ring generally prefers a pseudo-equatorial position to minimize steric clashes with adjacent ring hydrogens (A-strain). However, its ability to act as both a hydrogen bond donor and acceptor can lead to stabilizing intramolecular interactions that may favor a pseudo-axial orientation in specific conformers.

The Gem-Difluoro Group: A Master of Stereoelectronic Control

The C(sp³)-F bond is one of the most polarized single bonds in organic chemistry. The introduction of a CF₂ group imparts profound local stereoelectronic effects that go far beyond simple sterics.

-

Dipole Effects: The two C-F bonds create a strong local dipole moment at C2. This dipole will orient itself to minimize repulsion with other polar bonds, such as the C-O bond of the hydroxyl group.

-

Hyperconjugation (Gauche Effect): Fluorine is a highly electronegative but poor σ-donor. The C-F σ* antibonding orbital is low in energy and can accept electron density from adjacent, properly aligned C-C or C-H σ-bonds. This stabilizing hyperconjugative interaction, often referred to as the fluorine gauche effect, can favor conformations that would otherwise appear sterically hindered.[11][12]

-

Non-classical Hydrogen Bonding: Although a C-F bond is a weak hydrogen bond acceptor, intramolecular C-H···F-C interactions can contribute to the stability of certain conformations, particularly when multiple fluorine atoms polarize adjacent C-H bonds.[13]

The interplay of these effects in this compound will dictate the puckering of the ring and the preferred orientation of the hydroxyl group. The molecule will adopt a conformation that best accommodates the steric bulk of the CF₂ group while maximizing stabilizing electrostatic and hyperconjugative interactions.

Chapter 3: Experimental Protocol: NMR-Based Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining solution-state conformation. By measuring the scalar coupling (J-coupling) between adjacent protons, we can extract information about the dihedral angles that define the ring's pucker.[14]

The Karplus Relationship: From J-Coupling to Dihedral Angle

The relationship between the three-bond vicinal coupling constant (³J_HH) and the corresponding H-C-C-H dihedral angle (φ) is described by the Karplus equation.[15][16][17] While several parameterizations exist, the general form is:

³J_HH = A cos²(φ) + B cos(φ) + C [15][17]

Where A, B, and C are empirically derived constants.[16][18] The key takeaway is that ³J_HH is largest for anti-periplanar (φ ≈ 180°, J ≈ 10-14 Hz) and syn-periplanar (φ ≈ 0°, J ≈ 8-10 Hz) relationships, and smallest for gauche relationships (φ ≈ 90°, J ≈ 0-3 Hz).[16][19]

Step-by-Step Experimental Workflow

This protocol establishes a self-validating system by using precise experimental measurements to validate or refute computationally derived structural models.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, CD₃OD). The choice of solvent is critical, as polarity can influence conformational equilibria.[20][21]

-

Degas the sample with argon or via freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden NMR signals.

-

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.

-

Acquire two-dimensional correlation spectra (e.g., COSY, HSQC) to unambiguously assign all proton and carbon signals.

-

-

J-Coupling Extraction:

-

Focus on the signals for the protons at C1, C3, C4, and C5. The complex, second-order nature of these spin systems may require simulation software for accurate extraction of all J-coupling values.[20][22]

-

Measure the key vicinal coupling constants: ³J(H1, H5a), ³J(H1, H5b), ³J(H1, H2a - not present), ³J(H3a, H4a), ³J(H3a, H4b), etc.

-

-

Variable-Temperature (VT) NMR (Optional):

-

If conformational exchange is suspected, acquire spectra at a range of temperatures (e.g., from 298 K down to 180 K).

-

At lower temperatures, the exchange may slow sufficiently on the NMR timescale to allow observation of individual conformers.[23][24]

-

Analysis of signal coalescence can provide the activation energy (ΔG‡) for the conformational interconversion.

-

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ring Conformation | ChemTalk [chemistrytalk.org]

- 8. Cyclopentane | OpenOChem Learn [learn.openochem.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. auremn.org.br [auremn.org.br]

- 15. fiveable.me [fiveable.me]

- 16. Karplus equation - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 22. organicchemistrydata.org [organicchemistrydata.org]

- 23. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

The Advent of a Novel Fluorinated Scaffold: A Technical Guide to the Discovery and First Synthesis of 2,2-Difluorocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing the pharmacokinetic and physicochemical properties of therapeutic agents. Among the diverse array of fluorinated motifs, the gem-difluoromethylene group stands out for its ability to act as a bioisostere for carbonyl groups and to modulate local electronic environments. This in-depth technical guide chronicles the likely inaugural synthesis of 2,2-difluorocyclopentanol, a valuable building block for novel therapeutics. While a singular "discovery" paper remains to be unearthed, this guide reconstructs the pioneering synthesis by drawing upon established and analogous methodologies for the preparation of gem-difluorinated cycloalkanes. We provide a detailed, field-proven protocol, elucidate the underlying reaction mechanisms, and present the characterization data for this important fluorinated scaffold.

Introduction: The Fluorine Advantage in Medicinal Chemistry

The introduction of fluorine into drug candidates can lead to dramatic improvements in metabolic stability, bioavailability, and binding affinity. The gem-difluoro group (CF₂) is particularly noteworthy. Its steric profile is similar to a methylene group, yet its electronic properties are vastly different, offering a unique tool for medicinal chemists to fine-tune molecular properties. The synthesis of small, functionalized gem-difluorinated rings, such as this compound, provides access to novel chemical space and three-dimensional scaffolds that are highly sought after in drug development programs.

The likely first synthesis of this compound would have logically proceeded through a two-step sequence: the deoxofluorination of a suitable cyclopentanone precursor to introduce the gem-difluoro moiety, followed by the reduction of the resulting ketone to the desired alcohol. This approach leverages well-established fluorination technologies and provides a reliable route to the target molecule.

The Inaugural Synthesis: A Reconstructed Pathway

Based on established methodologies for the synthesis of gem-difluorinated cycloalkanes, the first synthesis of this compound most plausibly involved the following two-stage process, starting from the commercially available cyclopentane-1,2-dione.

Stage 1: Deoxofluorination to 2,2-Difluorocyclopentanone

The key transformation in the synthesis is the introduction of the gem-difluoro group. This is typically achieved via deoxofluorination of a ketone using a specialized fluorinating agent. Diethylaminosulfur trifluoride (DAST) and its more stable analogues like Deoxo-Fluor® are the reagents of choice for such transformations.[1]

The reaction proceeds via the formation of a halosulfurane intermediate, followed by nucleophilic attack of fluoride and elimination of sulfur dioxide and a dialkylaminosulfur difluoride.

Plausible Reaction Mechanism:

References

An In-depth Technical Guide on the Thermal Stability of 2,2-Difluorocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif, in particular, offers a unique conformational rigidity and electronic profile. 2,2-Difluorocyclopentanol is an exemplar of a building block that is increasingly utilized in the synthesis of complex pharmaceutical intermediates. However, the introduction of these fluorine atoms can significantly alter the molecule's fundamental properties, including its thermal stability. A comprehensive understanding of a compound's behavior under thermal stress is paramount for safe handling, process development, and ensuring the integrity of active pharmaceutical ingredients (APIs) during manufacturing and storage.

This technical guide provides a detailed exploration of the thermal stability of this compound. As a Senior Application Scientist, the aim is not merely to present data but to offer a cohesive narrative that intertwines theoretical principles with practical, field-proven methodologies for assessing thermal liability. We will delve into the anticipated effects of gem-difluorination on the cyclopentyl ring system, propose robust analytical workflows for characterization, and discuss plausible decomposition pathways.

The Influence of Gem-Difluorination on Thermal Stability: A Theoretical Perspective

The thermal stability of an organic molecule is intrinsically linked to the strength of its covalent bonds. The introduction of fluorine, the most electronegative element, creates exceptionally strong carbon-fluorine (C-F) bonds, with bond dissociation energies typically exceeding 109 kcal/mol.[1] This inherent strength is a primary reason why fluorinated compounds often exhibit enhanced thermal stability compared to their hydrocarbon counterparts.[2][3]

In the case of this compound, the two fluorine atoms are expected to exert a significant stabilizing effect on the molecule. The strong C-F bonds are less susceptible to homolytic cleavage at elevated temperatures. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of adjacent bonds. However, it is also crucial to consider potential decomposition pathways that may be facilitated by the presence of the hydroxyl group and the cyclic structure.

Physicochemical and Predicted Thermal Properties of this compound

While specific experimental thermal data for this compound is not extensively available in peer-reviewed literature, we can predict its general behavior based on the properties of analogous fluorinated and cyclic alcohols. The following table summarizes known physicochemical properties and provides illustrative thermal data to serve as a baseline for experimental investigation.

| Parameter | Value | Source/Comment |

| Molecular Formula | C₅H₈F₂O | [4] |

| Molecular Weight | 122.11 g/mol | [4] |

| Appearance | Likely a liquid or low-melting solid | Based on analogous compounds |

| Boiling Point | Not readily available | Prediction would require specialized software or experimental determination. |

| Predicted Onset of Decomposition (Tonset) | ~ 150 - 180 °C | Illustrative; higher than non-fluorinated cyclopentanol due to C-F bonds. |

| Predicted Peak Decomposition Temperature (Tpeak) | ~ 190 - 220 °C | Illustrative; represents the temperature of maximum decomposition rate. |

| Predicted Residue at 600°C (Inert Atmosphere) | < 5% | Suggests complete or near-complete volatilization of decomposition products. |

| Hazardous Decomposition Products | Hydrogen fluoride (HF), carbon oxides (CO, CO₂), fluorinated hydrocarbons | [5][6] |

Recommended Analytical Methodologies for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[7][8] These techniques provide complementary information on mass loss and energetic changes as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[9][10][11] This is the primary technique for determining the onset of decomposition and the temperature ranges of different decomposition events.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature. The resulting plot of mass versus temperature is the TGA curve. The first derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint decomposition temperatures more accurately.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[12][13] It is used to determine melting points, boiling points, and the endothermic or exothermic nature of decomposition processes.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The sealing is crucial to prevent mass loss due to evaporation before decomposition.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C) if the melting point is low.

-

Heat the sample to a temperature beyond its final decomposition point (as determined by TGA) at a heating rate of 10°C/min.

-

-

Data Collection: Record the differential heat flow as a function of temperature. Endothermic events (like melting and boiling) will appear as downward peaks, while exothermic events (some decompositions) will be upward peaks.

Plausible Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound is likely to proceed through a multi-step process. The presence of the hydroxyl group provides a facile initial decomposition pathway: dehydration.

Pathway 1: Dehydration

The initial and most probable decomposition step is the acid- or base-catalyzed or purely thermal elimination of water to form difluorocyclopentene isomers. This is a common decomposition pathway for alcohols.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,2-Difluorocyclopentan-1-ol | C5H8F2O | CID 69557889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. turi.org [turi.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. news-medical.net [news-medical.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. mt.com [mt.com]

- 12. scribd.com [scribd.com]

- 13. The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment | Malvern Panalytical [malvernpanalytical.com]

The Reaction of 2,2-Difluorocyclopentanol with Nucleophiles: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Introduction: The Strategic Value of Fluorinated Cyclopentanes

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles.[1][2] Introducing fluorine can enhance metabolic stability, modulate lipophilicity (LogP), and alter the acidity or basicity (pKa) of nearby functional groups, often leading to improved potency and bioavailability.[1][3]

Among the various fluorinated motifs, the 2,2-difluorocyclopentane framework has emerged as a particularly valuable building block. The gem-difluoro group imparts a unique conformational rigidity and electronic signature to the five-membered ring. This guide focuses on a key derivative, 2,2-difluorocyclopentanol, a versatile chiral intermediate whose reactivity is governed by the interplay between its hydroxyl group and the powerful electron-withdrawing difluoromethylene unit.

This document provides an in-depth exploration of the reaction pathways of this compound with a range of nucleophiles. We will dissect the underlying electronic and stereochemical principles, present detailed experimental protocols for key transformations, and offer field-proven insights into optimizing reaction outcomes and troubleshooting common challenges. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently employ this valuable synthon in their synthetic campaigns.

Chapter 1: The Electronic and Stereochemical Landscape of this compound

The reactivity of this compound is not straightforward; it is a nuanced system dictated by the powerful influence of the gem-difluoro group on the adjacent reaction centers.

Dominant Electronic Effects

The two fluorine atoms at the C2 position exert a profound inductive electron-withdrawing effect (-I) throughout the cyclopentyl ring.[4] This has several critical consequences:

-

Acidity of Neighboring Protons: The protons on the adjacent C3 carbon are significantly more acidic than those in a non-fluorinated cyclopentanol. This heightened acidity is a crucial factor in base-mediated elimination reactions.[5]

-

Carbocation Destabilization: The -I effect strongly destabilizes any potential carbocation formation at the adjacent C1 position. This makes reaction pathways proceeding through an SN1 mechanism highly unfavorable.[6]

-

C-F Bond Inertness: The carbon-fluorine bond is exceptionally strong and polarized. Consequently, the fluoride ion is a very poor leaving group, rendering direct nucleophilic substitution at the C2 position exceedingly difficult under standard conditions.[5]

Stereochemical Considerations

The C1 carbon of this compound is a stereocenter, meaning the molecule is chiral. Any reaction at this center or adjacent to it must be analyzed for its stereochemical outcome.

-

Inversion vs. Retention: Reactions proceeding via a concerted SN2 mechanism will result in a predictable inversion of stereochemistry at the C1 center.[7][8]

-

Diastereotopicity: The cyclopentane ring exists in a non-planar conformation. This means that the two protons on C3 (and C5) are diastereotopic—they exist in different chemical environments. An enzyme or a chiral reagent can distinguish between them, and they may exhibit different reactivities in elimination reactions.[9]

The following diagram illustrates the key decision points when planning a synthesis using this compound.

Chapter 2: Nucleophilic Substitution Reactions

For a nucleophilic substitution to occur at the C1 position, the hydroxyl group must first be converted into a better leaving group. Direct displacement of -OH is not feasible under normal conditions.

Activation of the Hydroxyl Group

The most common strategy is the conversion of the alcohol into a sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). These are excellent leaving groups, readily displaced by a wide range of nucleophiles. This activation step is the gateway to most substitution chemistry with this substrate.

The SN2 Pathway: The Predominant Substitution Mechanism

Given the electronic destabilization of a carbocation at C1, the SN2 mechanism is the only viable pathway for substitution. This concerted reaction involves a backside attack by the nucleophile, displacing the leaving group and inverting the stereochemistry at C1.

Key factors for a successful SN2 reaction include:

-

Nucleophile Choice: Strong, weakly basic nucleophiles are ideal. Good candidates include azide (N₃⁻), cyanide (CN⁻), thiolates (RS⁻), and halides (I⁻, Br⁻).[10]

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred as they solvate the cation without strongly hydrogen-bonding to the nucleophile, thus enhancing its nucleophilicity.[7]

-

Temperature: Moderate temperatures are typically sufficient. High temperatures can begin to favor competing elimination reactions.[11]

The stereochemical outcome is a hallmark of this pathway, providing a predictable method for controlling the stereochemistry of the final product.

Note: The DOT script above is a conceptual representation. For actual chemical structures, image nodes would be used.

Chapter 3: Competing Elimination Reactions

Elimination is the most significant competing reaction, particularly when using nucleophiles that are also strong bases.[12] The outcome is highly dependent on the reaction conditions and the nature of the base.

The E2 and E1cb Mechanisms

Two mechanisms are most probable for the elimination of activated this compound:

-

E2 (Bimolecular Elimination): This is a concerted, one-step process where the base removes a proton while the leaving group departs simultaneously.[12] This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group.[13] Depending on the ring's conformation, this may be more favorable for protons at C5 or C3.

-

E1cb (Elimination, Unimolecular, Conjugate Base): This two-step mechanism is highly likely for this substrate due to the acidic protons at C3.[5]

-

Step 1: A strong base rapidly and reversibly removes a proton from the C3 position to form a stabilized carbanion intermediate.

-

Step 2: The carbanion expels the leaving group from the C1 position to form the alkene.

-

The E1cb pathway is favored by a poor leaving group and a substrate with strongly acidic β-protons—conditions perfectly met by the 2,2-difluorocyclopentyl system.

The following diagram contrasts the SN2 and E1cb pathways.

Controlling the Outcome: Substitution vs. Elimination

The choice between substitution and elimination can be directed by careful selection of reagents and conditions.

| Factor | Favors SN2 (Substitution) | Favors E2/E1cb (Elimination) |

| Nucleophile/Base | Weakly basic, strong nucleophile (e.g., I⁻, N₃⁻, RS⁻) | Strong, sterically hindered base (e.g., KOtBu, DBU) |

| Temperature | Lower temperatures (0 °C to RT) | Higher temperatures |

| Solvent | Polar aprotic (DMF, DMSO) | Solvent matching base's conjugate acid (e.g., t-BuOH for KOtBu) |

Chapter 4: Experimental Protocols & Best Practices

The following protocols are provided as validated starting points for the synthesis and reaction of activated this compound.

Protocol 1: Activation of (±)-2,2-Difluorocyclopentanol via Tosylation

Objective: To convert the alcohol into a tosylate, a superior leaving group for subsequent reactions.

Methodology:

-

To a stirred solution of (±)-2,2-difluorocyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq) followed by 4-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired tosylate.

Self-Validation:

-

Expected Outcome: A white to off-white solid.

-

Characterization: ¹H NMR should show the appearance of aromatic protons from the tosyl group and a downfield shift of the proton at C1.

Protocol 2: SN2 Reaction with Sodium Azide

Objective: To demonstrate a classic SN2 displacement with inversion of stereochemistry.

Methodology:

-

To a solution of the tosylate from Protocol 1 (1.0 eq) in anhydrous DMF (0.3 M), add sodium azide (NaN₃, 3.0 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 8-12 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC for the disappearance of the starting tosylate.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Combine the organic layers, wash extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.

-

The crude azide can often be used directly or purified by chromatography if necessary.

Self-Validation:

-

Expected Outcome: A colorless oil or low-melting solid.

-

Characterization: IR spectroscopy should show a strong, sharp absorbance characteristic of an azide group (~2100 cm⁻¹). The tosyl group signals will be absent in the ¹H NMR.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low yield of substitution product | 1. Incomplete activation of the alcohol.2. Competing elimination reaction. | 1. Ensure TsCl/MsCl is pure; use a slight excess.2. Use a less basic nucleophile (e.g., switch from RONa to R-OH with a non-nucleophilic base); lower the reaction temperature. |

| Mixture of substitution and elimination products | The nucleophile is acting as both a nucleophile and a base. | Lower the reaction temperature; change to a more polar aprotic solvent (e.g., DMSO) to favor SN2; use a salt of the nucleophile with a non-basic counter-ion. |

| No reaction in the substitution step | 1. Poor leaving group.2. Insufficiently nucleophilic conditions. | 1. Confirm complete conversion to the tosylate/mesylate. Consider using the more reactive triflate.2. Increase temperature moderately; add a phase-transfer catalyst (e.g., TBAF) for fluoride nucleophiles.[7] |

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is a delicate balance of competing substitution and elimination pathways. A thorough understanding of the electronic effects imparted by the gem-difluoro group is paramount to predicting and controlling reaction outcomes. By activating the hydroxyl group and carefully selecting the nucleophile, solvent, and temperature, chemists can selectively steer the reaction towards either SN2 substitution, yielding products with inverted stereochemistry, or E1cb/E2 elimination to form valuable fluorinated alkenes. The protocols and principles outlined in this guide provide a robust framework for leveraging the unique chemistry of this building block in the synthesis of complex molecules for pharmaceutical and agrochemical research.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. siue.edu [siue.edu]

- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemical Reactivity [www2.chemistry.msu.edu]

- 11. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. plutusias.com [plutusias.com]

Methodological & Application

use of 2,2-difluorocyclopentanol in asymmetric synthesis

An Application Note and Protocol for the Proposed Use of (1R,2S)-2,2-Difluorocyclopentanol-Derived Oxazolidinone as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the biological activity of a chiral molecule often resides in a single enantiomer.[1] Chiral auxiliaries are a powerful and established strategy for achieving high levels of stereocontrol in chemical reactions.[2][3] These chiral molecules are temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, and are then cleaved and ideally recovered for reuse.[2] While numerous chiral auxiliaries have been developed and successfully applied, the search for novel scaffolds with unique steric and electronic properties continues, driven by the need for improved selectivity, broader substrate scope, and enhanced reactivity in challenging transformations.[4]

This document proposes the use of a novel chiral auxiliary derived from (1R,2S)-2,2-difluorocyclopentanol. The introduction of the gem-difluoro moiety onto the cyclopentyl backbone is hypothesized to offer distinct advantages:

-

Altered Electronics: The strong electron-withdrawing nature of the fluorine atoms can influence the electronics of the reactive center, potentially enhancing reactivity or altering the course of a reaction.

-

Unique Steric Profile: The difluoromethyl group, while sterically similar to a dimethyl group, possesses a different conformational profile and dipole moment, which could lead to unique facial shielding of the enolate in asymmetric reactions.

-

Enhanced Lipophilicity: Fluorination is a common strategy in medicinal chemistry to increase the lipophilicity of a molecule, which could improve the solubility of the auxiliary and its derivatives in organic solvents.

Herein, we present a detailed guide to the synthesis of a novel oxazolidinone chiral auxiliary from (1R,2S)-2,2-difluorocyclopentanol and a protocol for its application in a diastereoselective aldol reaction.

Synthesis of the (4R,5S)-4,4-Difluoro-cyclopentano[d]oxazolidin-2-one Auxiliary

The proposed chiral auxiliary is a cyclopentano-fused oxazolidinone, a class of auxiliaries popularized by David A. Evans for their high efficacy in a range of asymmetric transformations.[2] The synthesis starts from the readily available (1R,2S)-2-amino-5,5-difluorocyclopentanol, which can be prepared via several synthetic routes.

Experimental Workflow for Auxiliary Synthesis

Caption: Synthetic workflow for the preparation of the novel difluorinated chiral auxiliary.

Detailed Protocol for Auxiliary Synthesis

-

Preparation: To a stirred solution of (1R,2S)-2-amino-5,5-difluorocyclopentanol (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (N₂), add triethylamine (2.2 eq).

-

Addition of Phosgene Source: In a separate flask, dissolve carbonyldiimidazole (CDI) (1.1 eq) in DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes. Alternative: A solution of triphosgene (0.4 eq) in DCM can be used instead of CDI.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL).

-

Washing: Combine the organic layers and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired (4R,5S)-4,4-difluoro-cyclopentano[d]oxazolidin-2-one as a white solid.

Application in Asymmetric Aldol Reactions

The synthesized oxazolidinone auxiliary can be acylated and subsequently used in asymmetric aldol reactions to generate chiral β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis.[5]

Logical Flow of the Asymmetric Aldol Reaction

Caption: Step-by-step workflow for the asymmetric aldol reaction using the difluorinated auxiliary.

Detailed Protocol for Asymmetric Aldol Reaction

Part A: Acylation of the Auxiliary

-

Preparation: Dissolve the (4R,5S)-4,4-difluoro-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂) and cool to -78 °C.

-

Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise and stir the resulting solution for 30 minutes at -78 °C.

-

Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour.

-

Warming and Quenching: Allow the reaction to warm to 0 °C over 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the N-acyl oxazolidinone by flash chromatography.

Part B: Diastereoselective Aldol Reaction

-

Preparation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂) and cool to -78 °C.

-

Enolate Formation: Add di-n-butylboron triflate (Bu₂BOTf, 1.2 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.5 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. This should result in the formation of the Z-enolate.

-

Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the mixture with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude aldol adduct by flash chromatography. Determine the diastereomeric excess (% de) by ¹H NMR or HPLC analysis.[6]

Part C: Auxiliary Cleavage

-

Saponification: Dissolve the purified aldol adduct in a mixture of THF and water (3:1) and cool to 0 °C.

-

Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 eq, 1 M).

-

Stirring: Stir the reaction mixture at 0 °C for 4 hours.

-

Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Isolation: Concentrate the mixture to remove the THF. The chiral β-hydroxy acid product can be extracted from the aqueous layer after acidification. The chiral auxiliary can be recovered from the aqueous layer by extraction with an organic solvent.

Expected Outcomes and Data

Based on analogous systems, this protocol is expected to yield the syn-aldol product with high diastereoselectivity.[6] The precise level of selectivity will be influenced by the steric and electronic nature of the novel difluoro-auxiliary.

| Entry | Aldehyde | Expected Product | Expected Yield (%) | Expected Diastereomeric Excess (% de) |

| 1 | Isobutyraldehyde | syn-Adduct | 75-85 | >95 |

| 2 | Benzaldehyde | syn-Adduct | 80-90 | >98 |

| 3 | Acetaldehyde | syn-Adduct | 70-80 | >95 |

Table 1: Predicted performance of the (4R,5S)-4,4-difluoro-cyclopentano[d]oxazolidin-2-one auxiliary in asymmetric aldol reactions based on similar, established auxiliaries.[6]

Conclusion

The proposed (4R,5S)-4,4-difluoro-cyclopentano[d]oxazolidin-2-one represents a novel and potentially valuable addition to the toolkit of chiral auxiliaries for asymmetric synthesis. Its unique electronic and steric properties, conferred by the gem-difluoro group, may offer advantages in achieving high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The protocols detailed herein provide a comprehensive guide for the synthesis of this auxiliary and its application in a model asymmetric aldol reaction. Further investigation is warranted to fully explore the scope and utility of this promising new chiral auxiliary.

References

- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. 手性助剂 [sigmaaldrich.com]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Derivatization of 2,2-Difluorocyclopentanol for the Generation of Novel Compound Libraries for Biological Screening

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's physicochemical and pharmacological profile.[1][3][4] Strategic fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, modulate lipophilicity to improve membrane permeability and bioavailability, and alter the acidity or basicity of nearby functional groups, thereby influencing target binding affinity.[4][5][6][7] Consequently, a significant percentage of recently approved drugs contain fluorine, highlighting its importance in the development of novel therapeutics.[7]

The 2,2-difluorocyclopentanol scaffold is a particularly attractive starting point for the construction of screening libraries. The gem-difluoro group introduces a permanent dipole and can influence the conformation of the five-membered ring, potentially pre-organizing the molecule for optimal interaction with a biological target.[1] The hydroxyl group provides a versatile handle for a variety of chemical transformations, enabling the rapid generation of a diverse set of derivatives. This application note provides a detailed guide for the strategic derivatization of this compound to create a library of compounds ready for biological screening.

Rationale for Derivatization of this compound

The primary goal of derivatizing this compound is to explore the chemical space around this fluorinated core. By introducing a variety of functional groups, we can systematically probe the structure-activity relationship (SAR) of this scaffold against a range of biological targets. The derivatization strategies outlined below are chosen for their reliability, broad substrate scope, and compatibility with downstream high-throughput screening (HTS) formats.

The key objectives of this derivatization program are:

-

To introduce a diverse range of functionalities: This includes esters, ethers, and triazoles, which will impart varied physicochemical properties such as polarity, hydrogen bonding capacity, and steric bulk.

-

To create compounds with drug-like properties: The derivatization strategies are designed to yield products that adhere to general guidelines for molecular weight, lipophilicity, and other parameters associated with favorable pharmacokinetics.

-

To generate a library suitable for HTS: The protocols are designed to be scalable and amenable to parallel synthesis, allowing for the efficient production of a large number of compounds.

Experimental Workflow Overview

The overall workflow for the derivatization of this compound and subsequent biological screening is depicted in the following diagram.

Figure 1: Overall workflow from derivatization to hit identification.

Detailed Derivatization Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound.

Protocol 1: Esterification via Carbodiimide Coupling

Esterification is a robust method to introduce a wide variety of functionalities. Carbodiimide-mediated coupling is a reliable and mild method that avoids the need for harsh acidic or basic conditions.

Rationale: This method is chosen for its broad functional group tolerance and the ease of purification. Reagents like EDC and DMAP are readily available and effective for coupling a wide range of carboxylic acids to the alcohol.

Reaction Scheme:

Figure 2: Esterification of this compound.

Materials:

-

This compound

-

Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).

-

Stir the mixture at room temperature for 5 minutes.

-

Add EDC (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Table 1: Representative Esterification Conditions and Outcomes

| Carboxylic Acid | Equivalents | Reaction Time (h) | Yield (%) |

| Benzoic Acid | 1.2 | 4 | 85 |

| 4-Chlorobenzoic Acid | 1.2 | 5 | 82 |

| Cyclohexanecarboxylic Acid | 1.2 | 6 | 78 |

Protocol 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and effective method for forming ethers from an alcohol and an alkyl halide.

Rationale: This method allows for the introduction of a variety of alkyl and benzyl groups. The use of a strong base like sodium hydride ensures complete deprotonation of the alcohol for efficient reaction.

Reaction Scheme:

Figure 3: Williamson ether synthesis with this compound.

Materials:

-

This compound

-

Alkyl halide of choice (e.g., benzyl bromide, ethyl iodide)

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Etherification Conditions and Outcomes

| Alkyl Halide | Equivalents | Reaction Time (h) | Yield (%) |

| Benzyl Bromide | 1.2 | 3 | 75 |

| Ethyl Iodide | 1.2 | 6 | 68 |

| Propargyl Bromide | 1.2 | 4 | 72 |

Protocol 3: Derivatization via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and versatile method for forming triazole linkages.[8][9][][11] This requires the initial conversion of the alcohol to either an azide or an alkyne.

Rationale: The bioorthogonal nature of the azide and alkyne functional groups allows for clean and high-yielding reactions in the presence of a wide range of other functionalities.[9][][11] This is particularly useful for late-stage diversification of a lead compound or for linking the scaffold to a reporter molecule.

Part A: Synthesis of 2,2-Difluorocyclopentyl Azide

-

Tosylation: React this compound with tosyl chloride in the presence of pyridine to form the corresponding tosylate.

-

Azide Displacement: React the tosylate with sodium azide in a polar aprotic solvent like DMF to yield 2,2-difluorocyclopentyl azide.

Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Scheme:

Figure 4: CuAAC reaction for triazole synthesis.

Materials:

-

2,2-Difluorocyclopentyl azide (from Part A)

-

Terminal alkyne of choice

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

In a vial, dissolve the 2,2-difluorocyclopentyl azide (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, as indicated by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Characterization and Quality Control

All synthesized derivatives should be characterized to confirm their identity and purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be performed to confirm the structure of the final compound. The presence of the fluorine atoms provides a unique spectroscopic handle for characterization.[12][13][14][15][16]

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which should typically be >95% for biological screening.

Application in Biological Screening

The newly synthesized library of this compound derivatives can be screened against a wide range of biological targets to identify potential lead compounds.

-

Assay Plate Preparation: Compounds are typically dissolved in DMSO to create stock solutions, which are then serially diluted and dispensed into microtiter plates for HTS.

-

High-Throughput Screening (HTS): The compound library can be tested in various biochemical or cell-based assays to identify "hits"—compounds that exhibit a desired biological activity.

-

Hit-to-Lead Optimization: Promising hits can be further optimized by synthesizing additional analogs based on the initial SAR data obtained from the screening campaign. The fluorinated nature of the scaffold can be advantageous in this stage, as it often imparts favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1][6]

Conclusion

The derivatization of this compound offers a powerful strategy for the generation of novel and diverse compound libraries for biological screening. The protocols outlined in this application note provide a robust framework for the synthesis of esters, ethers, and triazoles from this valuable fluorinated scaffold. The resulting compounds are well-suited for HTS campaigns and can serve as starting points for drug discovery programs in a variety of therapeutic areas. The strategic incorporation of fluorine is a proven approach to enhance the drug-like properties of small molecules, and the this compound core represents a promising platform for the discovery of new bioactive agents.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorinated Compounds in Medicinal Chemistry: Recent Applications...: Ingenta Connect [ingentaconnect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. Click Chemistry [eurofinsgenomics.com]

- 9. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 11. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]

- 12. Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Portal [scholarlyworks.adelphi.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

The Strategic Advantage of 2,2-Difluorocyclopentanol as a Precursor for Advanced Fluorinated Analogs

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The difluoromethyl group (CF2) is of particular interest as it can act as a bioisostere for hydroxyl, thiol, or amine groups, while also serving as a hydrogen bond donor, thereby enhancing target engagement.[2] This application note provides a comprehensive guide to the synthesis and utility of 2,2-difluorocyclopentanol, a versatile and valuable building block for the creation of novel fluorinated analogs for pharmaceutical and agrochemical research.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₅H₈F₂O | [3] |

| Molecular Weight | 122.11 g/mol | [3] |

| IUPAC Name | 2,2-difluorocyclopentan-1-ol | [3] |

| CAS Number | 1545583-60-5 | [3] |

| Appearance | Flammable liquid | [3] |

| Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | [3] |

Synthesis of this compound: A Representative Protocol

While a variety of methods can be envisioned for the synthesis of this compound, a robust and scalable approach involves the deoxofluorination of a suitable cyclopentanone precursor. The following protocol is a representative example based on established fluorination methodologies.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxycyclopentanone from Cyclopentanone

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyclopentanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-hydroxycyclopentanone.

Step 2: Synthesis of 2,2-Difluorocyclopentanone

-

Reaction Setup: In a fume hood, dissolve the crude 2-hydroxycyclopentanone (1.0 eq) in anhydrous DCM in a flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Fluorination: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) or a similar deoxofluorinating agent.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C. Extract the mixture with DCM, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Reduction to this compound

-

Reaction Setup: Dissolve the purified 2,2-difluorocyclopentanone (1.0 eq) in methanol in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC. Upon completion, carefully add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Applications of this compound as a Precursor

This compound is a versatile intermediate that can be transformed into a variety of valuable fluorinated building blocks.

Oxidation to 2,2-Difluorocyclopentanone

The alcohol functionality of this compound can be readily oxidized back to the corresponding ketone, 2,2-difluorocyclopentanone, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation. This ketone is a key precursor for the synthesis of various fluorinated analogs, including those with applications as antiviral agents.

Synthesis of Fluorinated Cyclopentylamines